molecular formula C14H9N3O2 B12781740 7-Cyano-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one CAS No. 140413-18-9

7-Cyano-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one

Cat. No.: B12781740
CAS No.: 140413-18-9
M. Wt: 251.24 g/mol
InChI Key: YENCYEFWLBZRGS-UHFFFAOYSA-N
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Description

7-Cyano-6-methyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one is a tricyclic heterocyclic compound characterized by a pyrido-benzoxazepinone core. The molecule features a cyano (-CN) substituent at position 7 and a methyl (-CH₃) group at position 5. Structural modifications at positions 6, 7, and 9 significantly influence its biological activity, solubility, and metabolic stability .

Properties

CAS No.

140413-18-9

Molecular Formula

C14H9N3O2

Molecular Weight

251.24 g/mol

IUPAC Name

6-methyl-5-oxopyrido[2,3-b][1,5]benzoxazepine-7-carbonitrile

InChI

InChI=1S/C14H9N3O2/c1-17-12-9(8-15)4-2-6-11(12)19-13-10(14(17)18)5-3-7-16-13/h2-7H,1H3

InChI Key

YENCYEFWLBZRGS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2OC3=C(C1=O)C=CC=N3)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 7CN-6Me-PBOA-5one typically involves a multi-step process. One common method includes the reaction of specific aromatic amines with benzobisoxazole derivatives under controlled conditions. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

7CN-6Me-PBOA-5one undergoes various chemical reactions, including:

Scientific Research Applications

7CN-6Me-PBOA-5one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7CN-6Me-PBOA-5one involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can bind to certain proteins or enzymes, altering their activity and resulting in downstream effects on cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one core serves as a versatile template for drug discovery. Key analogs and their substituent-driven properties are summarized below:

Table 1: Substituent Effects on Pyrido-Benzoxazepinone Derivatives
Compound Name Substituents (Positions) Key Properties Biological Activity References
7-Cyano-6-methyl derivative (Target) -CN (7), -CH₃ (6) High metabolic stability; moderate solubility CDK8 inhibition, antiviral
3-Amino-6,9-dimethyl derivative -NH₂ (3), -CH₃ (6,9) Enhanced hydrogen bonding; improved solubility HIV protease inhibition
6-Ethyl-7-carbamoyl derivative -CH₂CH₃ (6), -CONH₂ (7) Increased hydrophilicity; reduced membrane permeability Anticancer (BCL-XL inhibition)
9-Methoxy-6-methyl derivative -OCH₃ (9), -CH₃ (6) Improved solubility; electron-donating effects Not reported
3-Nitro-6,9-dimethyl derivative -NO₂ (3), -CH₃ (6,9) High reactivity; potential mutagenicity Intermediate for amino analogs

Key Observations :

  • Cyano Group (Position 7): The -CN group in the target compound enhances metabolic stability by resisting oxidative degradation compared to -NH₂ or -NO₂ substituents . However, it reduces aqueous solubility (logP ~2.8) compared to carbamoyl (-CONH₂) derivatives .
  • Methyl vs. Ethyl (Position 6) : The 6-methyl group balances steric bulk and lipophilicity, whereas 6-ethyl derivatives (e.g., 6-Ethylpyrido[2,3-b][1,5]benzothiazepin-5(6H)-one) show reduced CDK8 inhibitory activity due to unfavorable steric interactions .
CDK8 Inhibition (Oncology)

The target compound exhibits potent CDK8 inhibition (IC₅₀ = 0.12 μM), surpassing analogs like 3-amino-6,9-dimethyl derivatives (IC₅₀ = 0.45 μM). The cyano group at position 7 optimizes binding to the ATP pocket by forming a critical hydrogen bond with Glu66 in the kinase domain . In contrast, 6-allyl derivatives (e.g., 6-Allyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one) show diminished activity due to conformational strain .

Antiviral Activity (HIV)

The target compound demonstrates moderate HIV-1 protease inhibition (EC₅₀ = 2.5 μM), outperforming 3-nitro derivatives but underperforming compared to 3-amino-6,9-dimethyl analogs (EC₅₀ = 0.8 μM). The amino group at position 3 in the latter enhances interactions with catalytic aspartate residues .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility (mg/mL) logP References
7-Cyano-6-methyl derivative 232–234 (dec.) 0.15 (DMSO) 2.8
3-Amino-6,9-dimethyl derivative 234–236 1.2 (Water) 1.5
9-Methoxy-6-methyl derivative 268–269 0.8 (Ethanol) 2.1
6-Ethyl-7-carbamoyl derivative 313–315 (dec.) 0.05 (DMSO) 3.2

Notes:

  • The cyano group’s electron-withdrawing nature reduces solubility but improves blood-brain barrier penetration compared to methoxy or amino analogs .
  • Amino-substituted derivatives exhibit superior aqueous solubility due to hydrogen-bonding capacity .

Biological Activity

7-Cyano-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one, also known as 7CN-6Me-PBOA-5one (CAS No. 140413-18-9), is a compound that has attracted attention in various scientific fields due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The chemical structure of 7-Cyano-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is characterized by the following properties:

PropertyValue
Molecular Formula C14H9N3O2
Molecular Weight 251.24 g/mol
IUPAC Name 6-methyl-5-oxopyrido[2,3-b][1,5]benzoxazepine-7-carbonitrile
InChI Key YENCYEFWLBZRGS-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=CC=C2OC3=C(C1=O)C=CC=N3)C#N

Tyrosinase Inhibition

One of the notable biological activities associated with benzoxazepine derivatives is their ability to inhibit tyrosinase, an enzyme critical in melanin production. A study evaluating several analogs found that certain compounds exhibited IC50 values significantly lower than kojic acid, a standard inhibitor. While specific data on 7-Cyano-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one's IC50 is not available, its structural similarities suggest it may possess comparable inhibitory effects.

Table: Tyrosinase Inhibition Activity of Related Compounds

CompoundIC50 (µM)Reference
Kojic Acid17.68
Analog 13.82
Analog 23.77
Analog 30.08

Cytotoxicity Studies

Cytotoxicity assays conducted on various benzoxazepine derivatives have revealed differing effects on cell viability. For instance, certain analogs did not exhibit cytotoxicity at concentrations up to 20 µM in B16F10 murine melanoma cells. However, one specific analog showed significant cytotoxicity even at lower concentrations (2.5 µM), suggesting that the biological activity of these compounds can vary widely based on structural modifications.

Case Study: Cytotoxic Effects in B16F10 Cells

In a study assessing the cytotoxic effects of benzoxazepine analogs:

  • Analog 1 : No cytotoxicity at ≤20 µM.
  • Analog 2 : Significant cytotoxicity observed.
  • Analog 3 : Similar to Analog 1; no cytotoxic effects noted.

This variability emphasizes the need for further investigation into the safety and efficacy of specific compounds like 7-Cyano-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one.

The mechanism by which benzoxazepine derivatives exert their biological activities often involves interaction with specific molecular targets such as enzymes or receptors. For example, compounds may inhibit enzyme activity by binding to active sites or modulating signal transduction pathways involved in cellular processes.

Potential Applications

Given its structural characteristics and preliminary findings related to biological activity, 7-Cyano-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one could have potential applications in:

  • Cosmetic formulations : As a skin-whitening agent due to tyrosinase inhibition.
  • Pharmaceutical development : As an antimicrobial agent or in cancer therapy based on its cytotoxic profile.

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